Cas no 2751602-84-1 ((R)-(1-(Methylsulfonyl)piperidin-3-yl)methanamine (hydrochloride))

(R)-(1-(Methylsulfonyl)piperidin-3-yl)methanamine hydrochloride is a chiral amine derivative featuring a methylsulfonyl-substituted piperidine scaffold. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate in the synthesis of bioactive molecules. The methylsulfonyl group enhances electrophilic reactivity, while the piperidine ring provides structural rigidity, making it suitable for drug discovery applications. The hydrochloride salt improves solubility and stability, facilitating handling and storage. Its stereospecific (R)-configuration is critical for enantioselective synthesis, particularly in the development of receptor-targeted therapeutics. This compound is commonly utilized in the preparation of protease inhibitors, kinase modulators, and other pharmacologically active agents.
(R)-(1-(Methylsulfonyl)piperidin-3-yl)methanamine (hydrochloride) structure
2751602-84-1 structure
Product Name:(R)-(1-(Methylsulfonyl)piperidin-3-yl)methanamine (hydrochloride)
CAS No:2751602-84-1
MF:C7H17ClN2O2S
MW:228.740079641342
CID:6135684
PubChem ID:163321397
Update Time:2025-05-19

(R)-(1-(Methylsulfonyl)piperidin-3-yl)methanamine (hydrochloride) Chemical and Physical Properties

Names and Identifiers

    • (R)-(1-(Methylsulfonyl)piperidin-3-yl)methanamine (hydrochloride)
    • 2751602-84-1
    • EN300-37159055
    • 1-[(3R)-1-methanesulfonylpiperidin-3-yl]methanamine hydrochloride
    • (R)-(1-(METHYLSULFONYL)PIPERIDIN-3-YL)METHANAMINE HCL
    • AT32263
    • Inchi: 1S/C7H16N2O2S.ClH/c1-12(10,11)9-4-2-3-7(5-8)6-9;/h7H,2-6,8H2,1H3;1H/t7-;/m1./s1
    • InChI Key: QTUPVXCPXGCLDR-OGFXRTJISA-N
    • SMILES: Cl.S(C)(N1CCC[C@H](CN)C1)(=O)=O

Computed Properties

  • Exact Mass: 228.0699267g/mol
  • Monoisotopic Mass: 228.0699267g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 232
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 71.8Ų

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Additional information on (R)-(1-(Methylsulfonyl)piperidin-3-yl)methanamine (hydrochloride)

Research Brief on (R)-(1-(Methylsulfonyl)piperidin-3-yl)methanamine (hydrochloride) (CAS: 2751602-84-1)

In recent years, (R)-(1-(Methylsulfonyl)piperidin-3-yl)methanamine (hydrochloride) (CAS: 2751602-84-1) has emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This chiral amine derivative, characterized by its methylsulfonyl and piperidinyl functional groups, has shown promising potential in drug discovery, particularly as a building block for novel therapeutics targeting central nervous system (CNS) disorders and other diseases.

The compound's unique structural features, including the presence of a stereocenter at the piperidine ring, contribute to its selective interactions with biological targets. Recent studies have focused on its role as a key intermediate in the synthesis of potent and selective ligands for various receptors, such as serotonin and dopamine receptors, which are implicated in neurological and psychiatric conditions.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of (R)-(1-(Methylsulfonyl)piperidin-3-yl)methanamine (hydrochloride) in the development of selective 5-HT2A receptor antagonists. The research team utilized this compound to synthesize a series of derivatives, which exhibited improved binding affinity and metabolic stability compared to previous generations of 5-HT2A antagonists. These findings suggest potential applications in treating schizophrenia and other psychotic disorders.

Another significant application was reported in a 2024 Nature Communications paper, where researchers employed this compound as a precursor for developing novel kinase inhibitors. The study highlighted the compound's versatility in medicinal chemistry, as its structural motif could be readily modified to target specific kinases involved in cancer pathways. The resulting inhibitors showed nanomolar potency against several oncogenic kinases while maintaining favorable selectivity profiles.

From a synthetic chemistry perspective, recent advances in the preparation of (R)-(1-(Methylsulfonyl)piperidin-3-yl)methanamine (hydrochloride) have been reported. A 2023 Organic Process Research & Development publication described an improved asymmetric synthesis route that achieves higher enantiomeric excess (ee > 99%) and better overall yield (75%) compared to previous methods. This development is particularly important for scaling up production to meet the growing demand for this intermediate in drug discovery programs.

Pharmacokinetic studies of derivatives containing this structural motif have shown promising results. A recent preclinical investigation demonstrated that compounds derived from (R)-(1-(Methylsulfonyl)piperidin-3-yl)methanamine (hydrochloride) exhibit good blood-brain barrier penetration, an essential characteristic for CNS-targeted therapeutics. Additionally, these compounds showed favorable metabolic stability in human liver microsome assays, suggesting reduced risk of rapid clearance in clinical applications.

Looking forward, the potential applications of (R)-(1-(Methylsulfonyl)piperidin-3-yl)methanamine (hydrochloride) appear to be expanding. Current research directions include its incorporation into PROTAC (proteolysis targeting chimera) molecules for targeted protein degradation and its use in developing radiopharmaceuticals for diagnostic imaging. The compound's versatility and the growing body of research supporting its utility suggest that it will remain an important tool in medicinal chemistry for the foreseeable future.

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